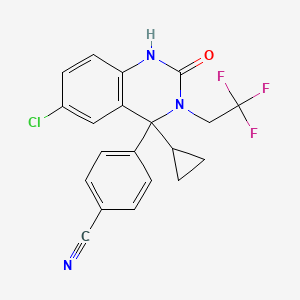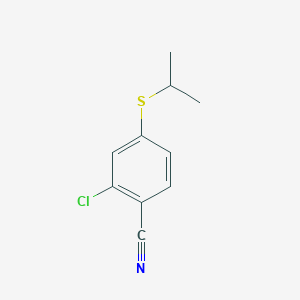
Ethyl 6-phenyl-3-pyridinecarboxylate
Übersicht
Beschreibung
Ethyl 6-phenyl-3-pyridinecarboxylate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid This compound is characterized by the presence of an ethyl ester group attached to the 6-position of a phenyl-substituted nicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-phenyl-3-pyridinecarboxylate typically involves the esterification of 6-phenylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-phenyl-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 6-phenylnicotinic acid.
Reduction: Formation of 6-phenylnicotinyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-phenyl-3-pyridinecarboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to biologically active nicotinic acid derivatives.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 6-phenyl-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic pathways. The compound may also interact with cellular receptors, influencing signal transduction processes and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-methyl-6-phenylnicotinate
- Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride
- 2-Phenyl-5,6-dihydro-8H-pyrido[3,2-d][1,2]oxazin-5-one
Comparison: Ethyl 6-phenyl-3-pyridinecarboxylate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
ethyl 6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-13(15-10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
IKHQUQSZIPLOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














